

# An In-depth Technical Guide to the Heterobifunctional Crosslinker TCO-SS-amine

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## Compound of Interest

Compound Name: TCO-SS-amine

Cat. No.: B12425800

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This guide provides a comprehensive overview of the heterobifunctional crosslinker **TCO-SS-amine**, a versatile tool in bioconjugation and drug delivery. We will delve into its core properties, reaction mechanisms, and provide detailed protocols for its application.

## Core Concepts: Understanding TCO-SS-amine

**TCO-SS-amine** is a powerful molecule designed for the precise and controllable linkage of biomolecules. Its heterobifunctional nature stems from three key components:

- A trans-cyclooctene (TCO) group: This strained alkene is highly reactive towards tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry." This reaction is known for its exceptional speed and selectivity, proceeding rapidly under biocompatible conditions without the need for a copper catalyst.[\[1\]](#) [\[2\]](#)[\[3\]](#)[\[4\]](#)
- A disulfide (-SS-) bond: This bond provides a cleavable linkage. Under reducing conditions, such as in the presence of dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), the disulfide bond is broken, allowing for the release of a conjugated molecule.[\[2\]](#) This feature is particularly valuable in drug delivery systems where controlled release of a therapeutic agent is desired.

- A primary amine (-NH<sub>2</sub>) group: This functional group allows for the initial conjugation of the crosslinker to a molecule of interest, typically through reaction with an activated ester (like an NHS ester) on the target molecule, forming a stable amide bond.

This unique combination of functionalities makes **TCO-SS-amine** a valuable reagent for applications such as the construction of antibody-drug conjugates (ADCs), fluorescent imaging, and targeted drug delivery.

## Quantitative Data Summary

The following tables summarize key quantitative data related to the reactions involving **TCO-SS-amine**. It is important to note that while specific kinetic data for **TCO-SS-amine** is not extensively published, the data presented for related TCO and disulfide-containing molecules provide a strong basis for experimental design.

Table 1: Physicochemical Properties of **TCO-SS-amine**

Property	Value	Source
Chemical Formula	C <sub>13</sub> H <sub>24</sub> N <sub>2</sub> O <sub>2</sub> S <sub>2</sub>	
Molecular Weight	304.48 g/mol	
Purity	>95%	
Physical Form	Colorless oil	
Solubility	DCM, THF, acetonitrile, DMF, DMSO	
Storage	-20°C, protect from light	

Table 2: TCO-Tetrazine Reaction Kinetics

The rate of the iEDDA reaction is highly dependent on the specific structures of the TCO and tetrazine derivatives. Electron-withdrawing groups on the tetrazine and increased ring strain in the TCO can accelerate the reaction.

Reactants	Second-Order Rate Constant (k)	Conditions	Source
General TCO and Tetrazine	$1 - 1 \times 10^6 \text{ M}^{-1}\text{s}^{-1}$	General range	
TCO and Tetrazine	$> 800 \text{ M}^{-1}\text{s}^{-1}$	General	
ATTO-tetrazines with TCO	up to $1000 \text{ M}^{-1}\text{s}^{-1}$	Not specified	
Methyl-substituted tetrazines with TCO	$\sim 1000 \text{ M}^{-1}\text{s}^{-1}$	Aqueous media	
Hydrogen-substituted tetrazines with TCO	up to $30,000 \text{ M}^{-1}\text{s}^{-1}$	Not specified	
Dipyridal tetrazine and TCO	$2000 (\pm 400) \text{ M}^{-1}\text{s}^{-1}$	Not specified	

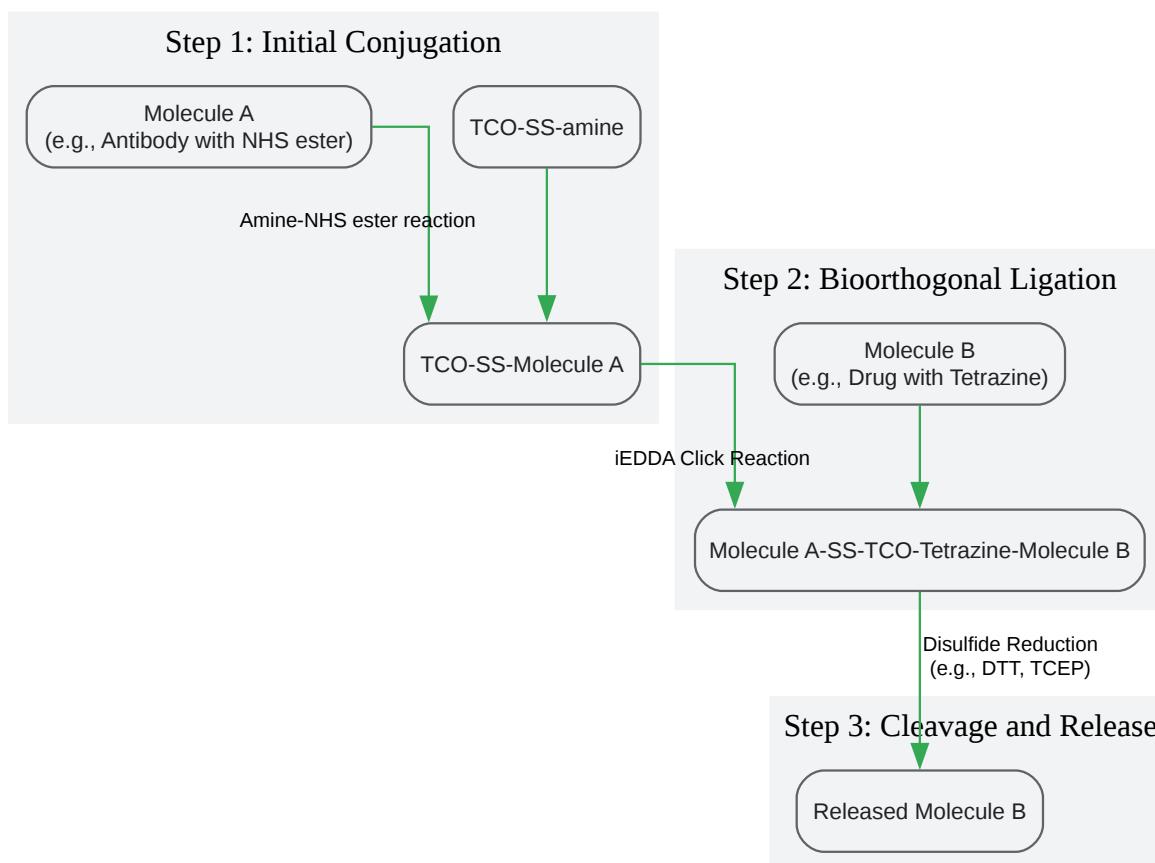
Table 3: Recommended Reaction Conditions

Reaction	Parameter	Recommended Value	Notes	Source
Amine-NHS Ester Conjugation	pH	7.2 - 9.0	To ensure the primary amine is deprotonated and reactive while minimizing hydrolysis of the NHS ester. Avoid amine-containing buffers like Tris.	
Buffer	PBS, HEPES, Borate	Non-amine containing buffers are essential.		
TCO-Tetrazine Ligation	pH	6.0 - 9.0	The reaction is generally tolerant of a wide pH range.	
Temperature	Room Temperature (or 4°C, 25°C, 37°C)	Reaction is rapid at room temperature. Lower temperatures may require longer incubation times.		
Disulfide Bond Cleavage	Reducing Agent	DTT (1-100 mM) or TCEP (1-10 mM)	TCEP is often preferred as it is more stable, odorless, and effective over a wider pH range.	

pH	7.1 - 8.0 (for DTT)	DTT is most effective in this pH range.
pH	1.5 - 9.0 (for TCEP)	TCEP is effective across a broad pH range.

## Experimental Workflows and Diagrams

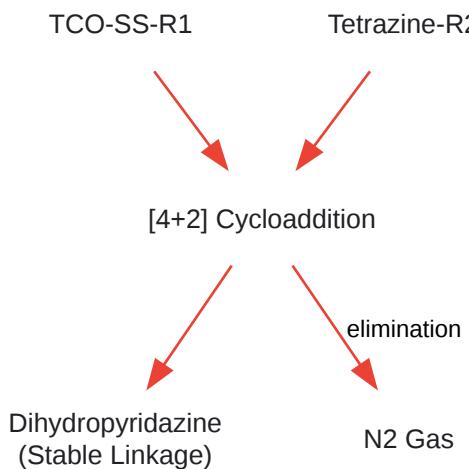
The general workflow for using **TCO-SS-amine** involves a three-stage process: initial conjugation to a molecule of interest, bioorthogonal "click" reaction with a tetrazine-modified partner, and subsequent cleavage of the disulfide bond to release the payload.



[Click to download full resolution via product page](#)**Overall workflow using TCO-SS-amine.**

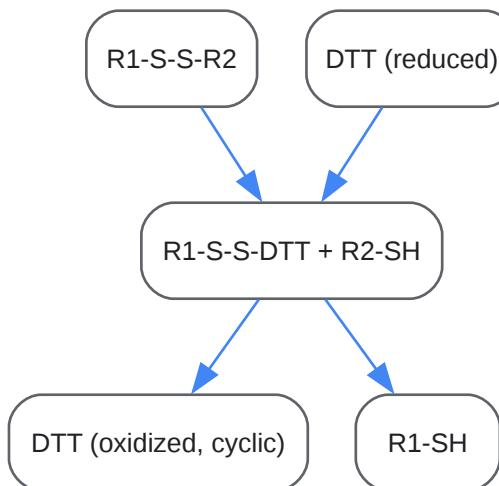
## Mechanism of TCO-Tetrazine Ligation

The core of the bioorthogonal coupling is the inverse-electron-demand Diels-Alder reaction between the TCO and tetrazine moieties.

[Click to download full resolution via product page](#)**Mechanism of TCO-Tetrazine iEDDA reaction.**

## Mechanism of Disulfide Cleavage

The disulfide bond is readily cleaved by reducing agents like DTT through a two-step thiol-disulfide exchange.



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